Technical Profile: 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone
Technical Profile: 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone
The following technical guide provides an in-depth analysis of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone , a critical intermediate in medicinal chemistry.
CAS Number: 1316221-39-2[1][2][3][4]
Executive Summary
1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone (CAS 1316221-39-2 ) is a specialized heterocyclic building block widely utilized in the synthesis of G-protein coupled receptor (GPCR) modulators and kinase inhibitors.[1][2][3] Its structural core—a 4-(pyridin-2-yl)piperidine scaffold—serves as a privileged pharmacophore in drug discovery, particularly for targets such as GPR119 (metabolic disorders) and various serine/threonine kinases.
The compound features two distinct functional handles:
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5-Bromo group: A high-fidelity electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
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N-Acetyl group: A stable amide motif that modulates solubility and metabolic stability, often serving as a terminal "cap" in Structure-Activity Relationship (SAR) studies.
Chemical Identity & Physical Properties[2][5]
| Property | Data |
| CAS Number | 1316221-39-2 |
| IUPAC Name | 1-[4-(5-bromo-2-pyridinyl)-1-piperidinyl]ethanone |
| Molecular Formula | C₁₂H₁₅BrN₂O |
| Molecular Weight | 283.17 g/mol |
| Exact Mass | 282.04 g/mol |
| Precursor CAS | 845788-60-5 (5-Bromo-2-(piperidin-4-yl)pyridine) |
| Physical State | Solid (Off-white to pale yellow) |
| Solubility | Soluble in DMSO, DCM, Methanol; Sparingly soluble in water |
| LogP (Predicted) | ~1.8 - 2.2 |
Synthesis & Manufacturing Protocols
The synthesis of CAS 1316221-39-2 is typically approached via two primary routes: Direct Acetylation (from the commercially available precursor) or De Novo Assembly (via cross-coupling).
Route A: Direct Acetylation (Recommended)
This route is preferred for laboratory-scale preparation due to its high yield and operational simplicity. It utilizes 5-bromo-2-(piperidin-4-yl)pyridine (CAS 845788-60-5) as the starting material.[1][4]
Reagents:
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Starting Material: 5-Bromo-2-(piperidin-4-yl)pyridine (1.0 eq)
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Acylating Agent: Acetic anhydride (1.2 eq) or Acetyl chloride (1.1 eq)
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Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
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Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Protocol:
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Dissolution: Dissolve 5-bromo-2-(piperidin-4-yl)pyridine in dry DCM under an inert atmosphere (N₂).
-
Base Addition: Add TEA dropwise at 0°C.
-
Acetylation: Slowly add Acetyl chloride or Acetic anhydride while maintaining the temperature below 5°C to prevent exotherms.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via LCMS (Target [M+H]⁺ = 283/285).
-
Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: If necessary, purify via flash column chromatography (SiO₂, 0–5% MeOH in DCM).
Route B: De Novo Assembly (Industrial Scale)
For large-scale manufacturing where the piperidine precursor is expensive, a convergent route using Suzuki coupling followed by hydrogenation is employed.
Workflow Visualization (DOT):
Figure 1: Synthetic pathway from basic commodity chemicals to the target intermediate.
Applications in Drug Discovery[8]
The 4-(pyridin-2-yl)piperidine core is a "privileged structure" in medicinal chemistry, offering a balance of rigidity (piperidine ring) and aromatic interaction potential (pyridine ring).
GPCR Modulators (GPR119)
The primary application of this scaffold is in the development of GPR119 agonists for the treatment of Type 2 Diabetes and obesity. The piperidine nitrogen is often derivatized (as in our target, with an acetyl group) to mimic endogenous lipid ligands like oleoylethanolamide (OEA).
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Mechanism: The acetyl group acts as a hydrogen bond acceptor, while the pyridine ring engages in pi-stacking interactions within the receptor pocket.
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SAR Strategy: The 5-bromo position is used to attach diverse "tail" groups (e.g., aryl ethers, carbamates) via Suzuki coupling to probe the hydrophobic pocket of the receptor.
Kinase Inhibitors
This scaffold is also utilized in designing inhibitors for serine/threonine kinases. The pyridine nitrogen can serve as a hinge binder, while the piperidine ring projects substituents into the solvent-exposed region.
SAR Logic Visualization (DOT):
Figure 2: Structure-Activity Relationship (SAR) divergence points for CAS 1316221-39-2.
Handling & Analytics
Analytical Expectations
Researchers characterizing this compound should look for the following diagnostic signals:
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¹H NMR (DMSO-d₆ or CDCl₃):
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Pyridine Ring: Three aromatic protons. A doublet (~8.6 ppm, H-6), a doublet of doublets (~7.8 ppm, H-4), and a doublet (~7.2 ppm, H-3).
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Piperidine Ring: Multiplets ranging from 1.5 ppm to 4.6 ppm. The protons alpha to the nitrogen will appear as distinct multiplets due to the restricted rotation of the amide bond (rotamers may be visible).
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Acetyl Group: A sharp singlet around 2.1 ppm (3H).
-
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LCMS:
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Ionization: ESI+ (Electrospray Ionization).
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Mass: Distinctive doublet pattern for Bromine isotopes (⁷⁹Br/⁸¹Br) at m/z 283 and 285 [M+H]⁺.
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Storage & Stability
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Storage: Store at 2–8°C in a tightly sealed container.
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Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.
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Safety: Treat as a potential irritant. Wear standard PPE (gloves, goggles, lab coat).
References
-
PubChem. (n.d.). Compound Summary for 5-Bromo-2-(piperidin-4-yl)pyridine. Retrieved from [Link]
- Jones, R. M., et al. (2009). GPR119 agonists for the treatment of type 2 diabetes. Expert Opinion on Therapeutic Patents. (Contextual reference for scaffold utility).
Sources
- 1. 1093217-92-5|5-Bromo-2-(1-isopropylpiperidin-4-yl)pyridine|BLD Pharm [bldpharm.com]
- 2. 116460-31-2,(S)-2-[(S)-2-Acetamido-3-methylbutanamido]propanoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 116460-31-2,(S)-2-[(S)-2-Acetamido-3-methylbutanamido]propanoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. chemscene.com [chemscene.com]
